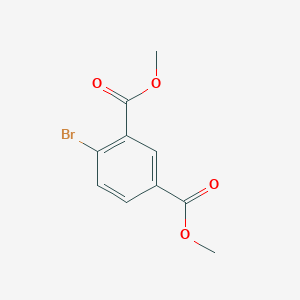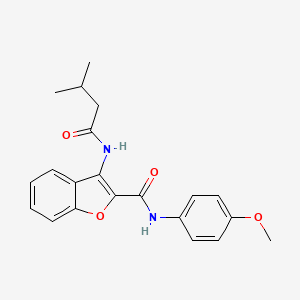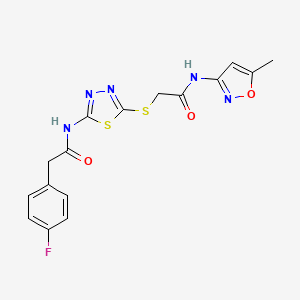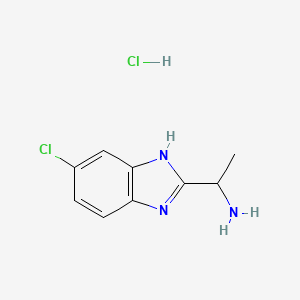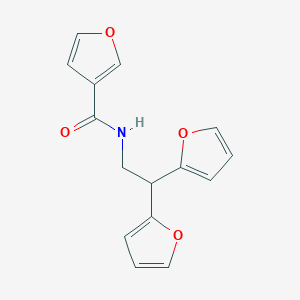
N-(2,2-di(furan-2-yl)ethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,2-di(furan-2-yl)ethyl)furan-3-carboxamide” is a complex organic compound that contains two furan rings and an amide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The amide group (-CONH2) is a common feature in many different classes of compounds, including many drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of two furan rings and an amide group. The dihedral angle between the furan and pyridine rings in a similar compound was found to be 73.52 (14)° .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, furan compounds are known to undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For a similar compound, the refractive index was found to be 1.459, the boiling point was 212 °C, and the density was 1.054 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Furan-carboxamide derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. For instance, a study synthesized furan-3-carboxamides and investigated their in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. Some compounds exhibited significant antimicrobial activity, highlighting the potential of furan-carboxamides as antimicrobial agents (Zanatta et al., 2007). Similarly, other research synthesized and investigated the antimicrobial and antioxidant activities of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, showcasing the synthesis of novel compounds with potential biomedical applications (Devi et al., 2010).
Polymer Science and Material Applications
In the realm of polymer science, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been explored as sustainable alternatives to traditional polymers. For instance, enzymatic polymerization has been utilized to produce poly(octamethylene furanamide) (PA8F), which shows promise as a high-performance material with applications in various industries due to its high molecular weight and comparable thermal properties to its terephthalic counterparts (Jiang et al., 2015). This research signifies the potential of furan derivatives in creating sustainable materials with commercial interest.
Biorenewable Polymers
The development of biorenewable furan-containing polyamides is another significant area of application. Furan dicarboxylic acid (FDCA) and its derivatives serve as rigid monomers for producing high-value polyamides with excellent thermal and mechanical performance. This research underlines the importance of furan derivatives in advancing the field of biorenewable polymers, offering a sustainable alternative to fossil fuel-based materials (Huang et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The future research directions would likely involve further exploration of the synthesis, properties, and potential applications of “N-(2,2-di(furan-2-yl)ethyl)furan-3-carboxamide”. Given the biological activity of many amide-containing compounds, it could be interesting to explore its potential as a pharmaceutical compound .
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(11-5-8-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-7-20-14/h1-8,10,12H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEJZUWCOKTIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=COC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)
![N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2664544.png)
![Methyl 5-(((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2664548.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2664551.png)
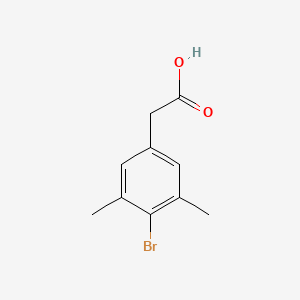
![Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2664553.png)
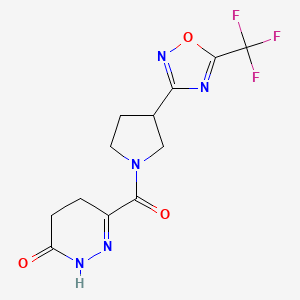
![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2664555.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2664556.png)
